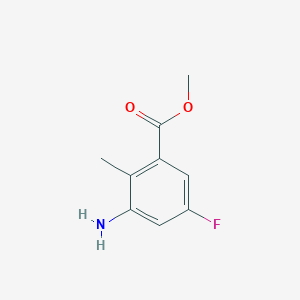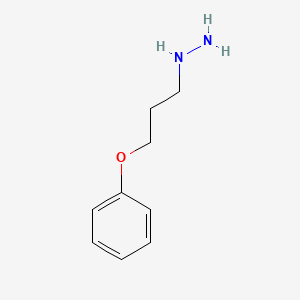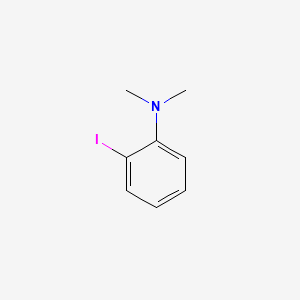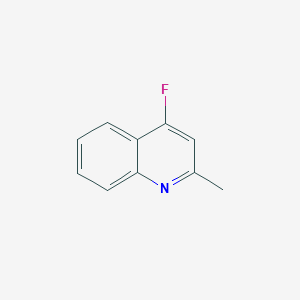
Quinoline, 4-fluoro-2-methyl-
Vue d'ensemble
Description
Quinoline, 4-fluoro-2-methyl-, is a derivative of quinoline, a nitrogen-containing heterocycle . It is used as an intermediate in the production of anti-cancer quinoline derivatives and antibacterial agents .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various methods. Classical methods include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . More recent methods use transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . The metal nanoparticle-catalyzed reaction is also an effective technique for the synthesis of quinoline .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .Chemical Reactions Analysis
Quinoline undergoes various chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, and direct fluorinations . Functionalization of quinoline at different positions allows for varying pharmacological activities of its derivatives .Applications De Recherche Scientifique
Biomedical and Biochemical Applications
- Synthesis and Biological Evaluation : Quinolines, including 4-fluoro-2-methyl- variants, are synthesized for their broad spectrum of biodynamic activities. They are potent therapeutic agents and have been used in in vitro antimicrobial assays against bacteria and fungi (Faldu et al., 2014).
- Fluorophore Applications : Known as efficient fluorophores, these compounds are utilized in biochemistry and medicine, particularly for studying biological systems. They are also explored for their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
- Asymmetric Hydrogenation : Quinoline derivatives, including 2-alkyl, 2-aryl, and variously substituted types, are used in asymmetric hydrogenation, producing biologically active tetrahydroquinolines. This process is relevant for synthesizing certain pharmaceuticals (Wang et al., 2011).
Chemical Synthesis and Pharmacology
- Synthesis of Substituted Quinolinecarboxylic Acids : These compounds are synthesized for their antibacterial activity, particularly against Gram-positive bacteria, and have been used in clinical evaluations (Miyamoto et al., 1995).
- Mutagenic Property Analysis : Research has shown that certain fluorine substitutions on quinolines can affect their mutagenicity, indicating potential in genotoxicity studies (Takahashi et al., 1988).
- Antidiabetic Activity and Molecular Dynamics : Synthesized quinoline-fluoroproline amide hybrids have been evaluated for their in vitro antidiabetic activity. These compounds show significant biological screening results, supported by molecular dynamics studies (Ganesan et al., 2020).
Radioligand and Optical Property Applications
- Radioligand Development for PET Imaging : Quinoline derivatives have been labeled for use as potential radioligands in positron emission tomography (PET), particularly for visualizing peripheral benzodiazepine type receptors (Matarrese et al., 2001).
- Development of Fluorophores : New classes of fluorophores, such as indolizino[3,2-c]quinolines, are synthesized using quinoline derivatives. These compounds show promise as fluorescent probes in aqueous systems due to their unique optical properties (Park et al., 2015).
Further Research and Chemical Reactions
- Catalysis in Pharmaceutical Industry : Quinoline derivatives, with various functional groups including fluoro, are used in novel catalytic reactions. These methodologies are potential candidates for application in pharmaceutical synthesis (Wang et al., 2018).
- Anticancer Research : Studies involve the synthesis and evaluation of quinoline derivatives for their in vitro anti-tumor activities, demonstrating their potential as cancer therapy agents (Liu et al., 2019).
Safety And Hazards
Orientations Futures
Functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety, are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . The development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications are areas of ongoing research .
Propriétés
IUPAC Name |
4-fluoro-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHACCDXTDLQSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449138 | |
| Record name | Quinoline, 4-fluoro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline, 4-fluoro-2-methyl- | |
CAS RN |
703-62-8 | |
| Record name | 4-Fluoro-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=703-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 4-fluoro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



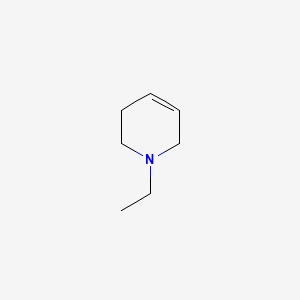
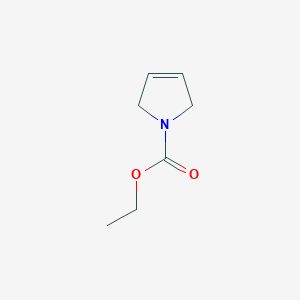
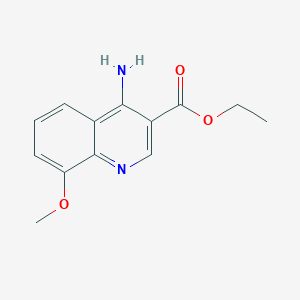
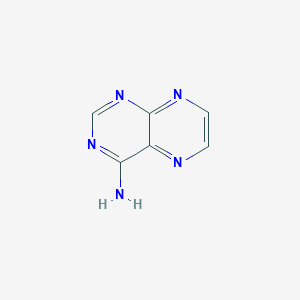
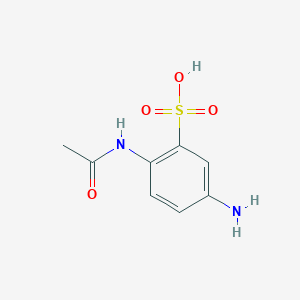
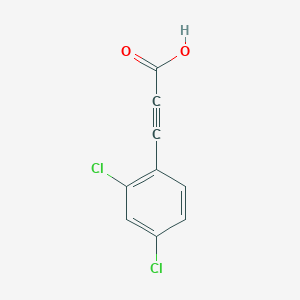
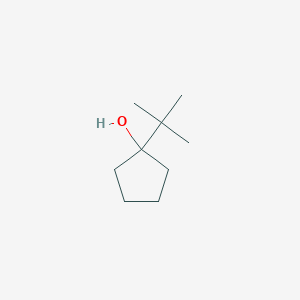
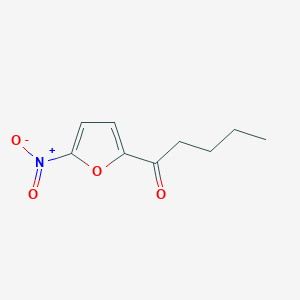
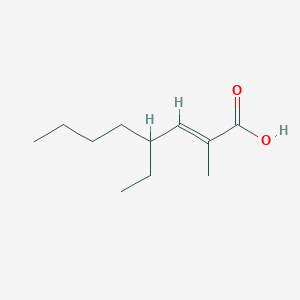
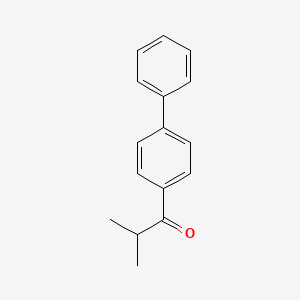
![2-[3-(Bis(2-hydroxyethyl)amino)propyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3056242.png)
